Cas no 29218-27-7 (Toloxatone)

Toloxatone is a reversible inhibitor of monoamine oxidase A (MAO-A), primarily used in the treatment of depressive disorders. Its selective action on MAO-A allows for the modulation of neurotransmitter levels, such as serotonin, norepinephrine, and dopamine, without significantly affecting MAO-B, which reduces the risk of dietary tyramine interactions (cheese effect). Toloxatone's reversible binding mechanism offers a favorable safety profile compared to irreversible MAO inhibitors, enabling quicker discontinuation if necessary. The compound exhibits good bioavailability and metabolic stability, contributing to its clinical efficacy. Its minimal anticholinergic and cardiovascular side effects make it a suitable option for patients with specific tolerability concerns.
Toloxatone structure
Toloxatone structure
Product Name:Toloxatone
CAS No:29218-27-7
MF:C11H13NO3
MW:207.225823163986
CID:255081
PubChem ID:329826767
Update Time:2025-05-20

Toloxatone Chemical and Physical Properties

Names and Identifiers

    • 5-(Hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one
    • 2-OXAZOLIDINONE, 5-(HYDROXYMETHYL)-3-(3-METHYLPHENYL)-
    • TOLOXATONE
    • 5-(hydroxymethyl)-3-(3-methylphenyl)-2-oxazolidinone Humoryl
    • 5-(hydroxymethyl)-3-m-tolyl-2-oxazolidinone
    • 5-hydroxymethyl-3-(3-methylphenyl)-2-oxazolidinone
    • 5-Hydroxymethyl-3-(3-methylphenyl)oxazolidin-2-one
    • Humoryl
    • Perenum
    • ToloxatonetoloxatonetoloxatoneToloxatone
    • 5-(hydroxymethyl)-3-(3-methylphenyl)-2-oxazolidinone
    • Toloxatona [INN-Spanish]
    • 5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one
    • D02559
    • 2-Oxazolidinone,5-(hydroxymethyl)-3-(3-methylphenyl)-
    • MFCD00865391
    • 5-Hydroxymethyl-3-m-tolyl-oxazolidin-2-one
    • S0160
    • J-017439
    • DB09245
    • BRN 0527506
    • HY-14196
    • Toloxatone [INN]
    • EN300-6745454
    • CS-0002916
    • (+/-)-5-(HYDROXYMETHYL)-3-M-TOLYL-2-OXAZOLIDINONE
    • MD-69276
    • 5-(hydroxymethyl)-3-m-tolyloxazolidin-2-one
    • 29218-27-7
    • TOLOXATONE [MART.]
    • TOLOXATONE [WHO-DD]
    • EINECS 249-522-2
    • Z1509617301
    • Toloxatonum
    • SR-01000944934
    • MD 69276
    • Toloxatone (INN)
    • NS00002087
    • MD 69276; MD-69276; MD69276
    • 5T206015T5
    • DTXSID40865478
    • CHEMBL18116
    • 2-Oxazolidinone, 5-hydroxymethyl-3-(m-tolyl)-
    • AS-16848
    • 5-Hydroxymethyl-3-(m-tolyl)-2-oxazolidinone
    • Toloxatone, >=98% (HPLC), solid
    • AKOS016014000
    • TOLOXATONE [MI]
    • BDBM50110725
    • 5-(hydroxymethyl)-3-(3-methylphenyl)-1, 3-oxazolidin-2-one
    • Toloxatona
    • CHEBI:156575
    • 69276 MD
    • Umoril
    • Humoryl (TN)
    • Delalande 69276
    • SCHEMBL49437
    • Toloxatone (MD 69276)
    • 5-(hydroxymethyl)-3-(3-methylphenyl)-oxazolidin-2-one
    • Taloxotone
    • D84133
    • FT-0630548
    • SR-01000944934-1
    • Toloxatonum [INN-Latin]
    • BCP32681
    • Q3530618
    • UNII-5T206015T5
    • Toloxatone (MD 69276)?
    • DB-047546
    • MXUNKHLAEDCYJL-UHFFFAOYSA-N
    • BRD-A67182178-001-01-7
    • Toloxatone
    • MDL: MFCD00865391
    • Inchi: 1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3
    • InChI Key: MXUNKHLAEDCYJL-UHFFFAOYSA-N
    • SMILES: O1C(N(C2C=CC=C(C)C=2)CC1CO)=O

Computed Properties

  • Exact Mass: 207.09000
  • Monoisotopic Mass: 207.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.8A^2

Experimental Properties

  • Color/Form: Crystallized from isopropanol
  • Density: 1.245
  • Melting Point: 76°
  • Boiling Point: 358.9°Cat760mmHg
  • Flash Point: 170.9°C
  • Refractive Index: 1.57
  • Solubility: DMSO: >10mg/mL
  • PSA: 49.77000
  • LogP: 1.37750
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Toloxatone Security Information

Toloxatone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Toloxatone Related Literature

Additional information on Toloxatone

Introduction to Toloxatone (CAS No. 29218-27-7)

Toloxatone, a compound with the chemical name (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylonitrile, is identified by its unique CAS number 29218-27-7. This molecule has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The structure of Toloxatone consists of an acrylonitrile group linked to two aromatic rings, each possessing distinct hydroxyl and methoxy substituents. These functional groups contribute to its complex reactivity and biological activity, making it a subject of extensive study in medicinal chemistry.

Recent advancements in the study of Toloxatone have highlighted its role as a promising candidate for treating various neurological disorders. Research indicates that Toloxatone exhibits significant neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and inhibit oxidative stress makes it a compelling target for further investigation.

In addition to its neuroprotective effects, Toloxatone has shown promise in the treatment of inflammatory conditions. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms. This dual functionality—both neuroprotective and anti-inflammatory—positions Toloxatone as a versatile therapeutic agent with broad applications in clinical medicine.

The synthesis of Toloxatone involves a series of well-defined chemical reactions that highlight the ingenuity of organic synthesis. The process typically begins with the condensation of 4-methoxybenzaldehyde with 4-hydroxybenzonitrile, followed by a series of functional group transformations. These transformations include the introduction of an acrylonitrile group, which is crucial for the compound's biological activity. The synthetic route underscores the importance of precision and expertise in pharmaceutical chemistry, ensuring that the final product meets stringent quality standards.

One of the most intriguing aspects of Toloxatone is its interaction with biological targets at the molecular level. Research has revealed that it can bind to specific receptors and enzymes involved in neural signaling pathways. This binding affinity not only explains its therapeutic effects but also provides insights into potential mechanisms of action. Understanding these interactions is crucial for optimizing drug design and improving efficacy.

The pharmacokinetic profile of Toloxatone is another area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to better understand how it behaves within the body. These studies are essential for determining appropriate dosages and delivery methods, ensuring that patients receive maximum benefit with minimal side effects.

Recent clinical trials have provided preliminary evidence supporting the therapeutic potential of Toloxatone. While these trials are still in early stages, they have generated excitement within the scientific community due to promising results in animal models. The trials focus on evaluating both safety and efficacy across various conditions, including cognitive decline and chronic inflammation.

The future direction of Toloxatone research is multifaceted, encompassing both basic science and applied clinical studies. Ongoing investigations aim to elucidate additional mechanisms of action and explore new therapeutic applications. Collaborative efforts between chemists, biologists, and clinicians are essential for translating laboratory findings into tangible medical breakthroughs.

In conclusion, Toloxatone (CAS No. 29218-27-7) represents a significant advancement in pharmaceutical research due to its multifaceted biological activities and promising therapeutic potential. Its unique chemical structure, coupled with recent findings from preclinical studies, positions it as a valuable compound for addressing neurological and inflammatory disorders. As research continues to unfold, Toloxatone is poised to make substantial contributions to modern medicine.

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